molecular formula C13H10N2OS2 B2565612 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 339018-88-1

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Cat. No.: B2565612
CAS No.: 339018-88-1
M. Wt: 274.36
InChI Key: RAGBNTYTCJRHHG-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methylsulfanyl group at position 2 and a phenoxy group at position 2. For example, Sauter et al. demonstrated the use of ketene dithioacetals and binucleophiles to construct annulated pyrimidine systems . Such methods are adaptable for introducing methylsulfanyl and phenoxy substituents via strategic reagent selection.

Properties

IUPAC Name

2-methylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(15-13)16-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBNTYTCJRHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically involves heating the starting materials in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to form the desired pyridopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidine, including 2-(methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine, exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines and inhibit cell proliferation effectively. The compound's mechanism of action involves interaction with various molecular targets such as kinases and other proteins involved in cell signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell functions through interactions with essential enzymes .
  • Anti-inflammatory Effects : Given its structural similarities to known anti-inflammatory agents, this compound is being investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Biological Studies

  • Cell Signaling Pathways : The compound influences several signaling pathways critical for cell survival and proliferation, such as the MAPK/ERK pathway. This modulation can lead to altered cellular responses, making it a candidate for further exploration in therapeutic contexts .
  • Biochemical Interactions : It interacts with various enzymes and proteins, influencing their activity and potentially leading to significant changes in cellular behavior. For example, it has been observed to inhibit certain kinases involved in cancer progression .

Material Science

The unique chemical properties of this compound make it useful in the development of new materials. Its ability to form complex structures can be leveraged for creating advanced materials with specific functionalities .

Antitumor Activity Evaluation

A study focusing on the synthesis of thieno[3,2-d]pyrimidine derivatives evaluated their antiproliferative activity against various cancer cell lines (SU-DHL-6, WSU-DLCL-2). The most promising compounds showed IC50 values as low as 0.55 µM against SU-DHL-6 cells while exhibiting low toxicity towards normal cells (HEK-293T) . This highlights the potential of these compounds as effective anticancer agents.

Antimicrobial Testing

Another study assessed the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against a range of bacterial strains. The results indicated notable inhibition zones compared to control groups, suggesting that modifications in the chemical structure could enhance antimicrobial potency .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine with analogous compounds derived from the evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Fluorescence
This compound (Target) 2-(CH₃S), 4-(PhO) Not reported Not reported Unknown
2,4-Bis(methylsulfanyl)benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxide (3g) 2-(CH₃S), 4-(CH₃S) Not reported 233–234 No data
2-Amino-4-(methylsulfanyl)benzo[4,5]thieno[3,2-d]pyrimidine (6) 2-(NH₂), 4-(CH₃S) Not reported 191–193 Strong solid-state fluorescence
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 672951-73-4) 2-(CH₃S), 4-(2,4-Cl₂C₆H₃S) 359.3 Not reported Not reported
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-Cl-C₆H₄CH₂S), 3-(2-MeO-C₆H₄) 413.94 (calculated) Not reported Not reported

Key Observations:

  • Substituent Effects on Melting Points: The bis-methylsulfanyl derivative (3g) exhibits a higher melting point (233–234°C) compared to the amino-substituted analog (6, 191–193°C), likely due to differences in intermolecular interactions (e.g., hydrogen bonding in 6 vs. van der Waals forces in 3g) .
  • Fluorescence: Amino-substituted derivatives (e.g., compound 6) display strong solid-state fluorescence attributed to extended π-conjugation and rigid molecular frameworks . The target compound’s phenoxy group may similarly enhance conjugation, though experimental confirmation is needed.

Computational and Electronic Analysis

Quantum-chemical calculations using the Amsterdam Density Functional (ADF) program have been employed to analyze electronic spectra and fluorescence mechanisms in similar compounds . For example:

  • Hetero-π-Conjugation: Fluorescence in benzo[4,5]thieno[3,2-d]pyrimidines arises from a hetero-π-electron system extending across the fused rings.
  • Relativistic Effects: The ZORA method within ADF accounts for relativistic effects in heavy atoms (e.g., sulfur), critical for accurate modeling of thienopyrimidine derivatives .

Biological Activity

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure, substituted with a methylsulfanyl group and a phenoxy group. This unique arrangement contributes to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties .

Target Interactions

The compound is known to interact with various enzymes and proteins, influencing their activity. It primarily targets kinases involved in critical signaling pathways. The binding affinity studies reveal interactions with key amino acids within enzyme active sites through hydrogen bonds and hydrophobic interactions .

Biochemical Pathways Affected

The biological effects of this compound are mediated through several biochemical pathways:

  • Cell Proliferation : The compound inhibits cell proliferation by affecting the MAPK/ERK signaling pathway, crucial for regulating cell division and survival .
  • Inflammation : It exhibits anti-inflammatory properties by inhibiting cell adhesion and reducing the expression of pro-inflammatory cytokines .
  • Neuroactivity : The compound has shown potential as a CNS depressant, suggesting possible applications in treating neurological disorders .

Biological Activity Overview

Activity Type Description
AntitumorInhibits growth of various cancer cell lines .
AntibacterialDemonstrates significant antibacterial effects against specific strains .
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory mediators .
CNS DepressantExhibits potential for treating neurological conditions .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Kinase Inhibition : Research has highlighted its role as a selective inhibitor of various kinases such as ABL kinase and PI3K. These interactions lead to the modulation of critical signaling pathways associated with cancer progression .
  • Inflammation Reduction : Experimental models have shown that the compound effectively reduces inflammation markers in response to stimuli such as lipopolysaccharides (LPS), indicating its potential therapeutic application in inflammatory diseases .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Low doses exhibit minimal toxicity while higher doses may lead to adverse effects such as liver damage or hematological abnormalities. This highlights the importance of optimizing dosage for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine and its derivatives?

  • Answer : The compound can be synthesized via one-pot reactions using heterocyclic ketene dithioacetals (e.g., 2-[bis(methylsulfanyl)methylene] derivatives) with guanidine carbonate or S-methylisothiourea sulfate in pyridine under reflux. For example, reacting 1a (a ketene dithioacetal) with guanidine carbonate (2a) yields 2-amino-4-(methylsulfanyl)benzo[4,5]thieno[3,2-d]pyrimidine with 89% efficiency. Solvents like pyridine and reaction temperatures (~200°C for 3 h in autoclaves) are critical for optimizing yields .

Q. How are solid-state fluorescence properties of this compound characterized?

  • Answer : Fluorescence is measured using powder samples excited at 272 nm (with Alq₃ as a standard). Excitation and emission spectra are recorded via fluorescence spectrometers (e.g., Shimazu RF-1500). The presence of hetero-π-conjugated systems enhances fluorescence, with amino groups at the 2- and 4-positions of the pyrimidine ring showing the strongest emissions .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • Answer : IR (for functional groups like -NH₂ and C=S), UV (λmax in ethanol), ¹H/¹³C NMR (distinguishing thieno[3,2-d]pyrimidine protons from other isomers), and mass spectrometry (molecular ion peaks). For example, thieno[3,2-d]pyrimidine derivatives lack long-range coupling between thiophene and pyrimidine protons in NMR, unlike thieno[2,3-d] analogs .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence fluorescence efficiency and photophysical properties?

  • Answer : Electron-donating groups (e.g., -NH₂, -OCH₃) at the 2- and 4-positions enhance fluorescence by stabilizing the excited state via hetero-π-conjugation. Computational analysis (e.g., HOMO-LUMO gaps using DFT) reveals that amino groups lower the energy gap, increasing quantum yield. For instance, compound 3c (2-amino, 4-benzylamino) exhibits the strongest emission due to extended conjugation .

Q. What methodologies are used for crystallographic analysis and resolving data contradictions in structural refinement?

  • Answer : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is employed. Parameters like π-π stacking distances (e.g., 3.58 Å in 4,6-bis[4-(benzylsulfanyl)styryl] derivatives) and dihedral angles (e.g., 8.59° between pyrimidine and benzene rings) are analyzed. Discrepancies in bond lengths or angles are resolved using iterative refinement cycles and cross-validation with spectroscopic data .

Q. How can experimental phasing and high-throughput pipelines improve structure determination of derivatives?

  • Answer : SHELXC/D/E programs enable fast, robust phasing for macromolecular crystallography. For small molecules, combining SHELX refinement with Patterson methods resolves phase ambiguities. High-throughput pipelines automate data processing, reducing errors in twinned or low-resolution datasets .

Q. How to address contradictions in reaction yields when varying substituents or reaction conditions?

  • Answer : Compare solvent systems (pyridine vs. dichloromethane/methanol), catalysts (t-BuOK in solid-state milling vs. NaOMe in solution), and purification methods (recrystallization from xylenes vs. column chromatography). For example, milling 2-thiomethyl-4,6-dimethylpyrimidine with t-BuOK yields 50% product, while solution-phase reactions may require longer reflux times .

Q. What computational tools predict the compound’s bioactivity as a kinase inhibitor?

  • Answer : Molecular docking (e.g., AutoDock) and QSAR models evaluate interactions with PI3Kα. Modifications like morpholin-4-yl or methanesulfonyl groups (as in GDC-0941) enhance binding affinity. In vitro assays (IC₅₀ values) validate computational predictions, with thieno[3,2-d]pyrimidine derivatives showing nM-level inhibition .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR shifts (e.g., δ 8.59 ppm for pyrimidine protons in DMSO-d₆) with computational chemical shifts to resolve ambiguities .
  • Stability Considerations : Ether bonds in pyrimidine derivatives are labile under basic/acidic conditions; use mild reagents (e.g., NaOMe) to prevent decomposition .
  • Fluorescence Optimization : Replace methylsulfanyl with amino groups and use electron-withdrawing substituents (e.g., -NO₂) to tune emission wavelengths .

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